molecular formula C12H8F4O5 B11097002 methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate

methyl (2E)-2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-2-enoate

Cat. No.: B11097002
M. Wt: 308.18 g/mol
InChI Key: CGQXCNNXXMNOSZ-ARJAWSKDSA-N
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Description

METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenyl acetic acid with suitable reagents to introduce the hydroxy and oxo groups, followed by esterification to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used .

Scientific Research Applications

METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and methoxy group play a crucial role in these interactions, influencing binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (E)-2-HYDROXY-4-OXO-4-(2,3,5,6-TETRAFLUORO-4-METHOXYPHENYL)-2-BUTENOATE is unique due to its combination of hydroxy, oxo, and ester functional groups, along with the tetrafluoromethoxyphenyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H8F4O5

Molecular Weight

308.18 g/mol

IUPAC Name

methyl (Z)-4-hydroxy-2-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)but-3-enoate

InChI

InChI=1S/C12H8F4O5/c1-20-11-9(15)7(13)6(8(14)10(11)16)4(17)3-5(18)12(19)21-2/h3,17H,1-2H3/b4-3-

InChI Key

CGQXCNNXXMNOSZ-ARJAWSKDSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1F)F)/C(=C/C(=O)C(=O)OC)/O)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=CC(=O)C(=O)OC)O)F)F

Origin of Product

United States

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